Prop-2-enyl 3-oxo-3-phenylpropanoate
Description
Prop-2-enyl 3-oxo-3-phenylpropanoate is an ester derivative of 3-oxo-3-phenylpropanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a prop-2-enyl (allyl) group. Its molecular formula is C12H12O3, with a molecular weight of 204.22 g/mol. The structure features a conjugated keto-ester system (3-oxo-3-phenylpropanoate) and an allyl ester group, which confers unique reactivity and physical properties compared to other esters.
Properties
CAS No. |
15796-65-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
prop-2-enyl 3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C12H12O3/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
UDLGHAZAGPRBHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of benzenepropanoic acid with allyl alcohol in the presence of a catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Prop-2-enyl 3-oxo-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Prop-2-enyl 3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can exert biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
4-(Prop-2-enyl)-phenyl-3'-methylbutanoate
- Structure: A phenylpropanoid derivative with a prop-2-enyl group attached to the aromatic ring and a 3'-methylbutanoate ester .
- Key Differences: The allyl group is part of the aromatic substitution pattern (C-4 position) rather than the ester moiety. The ester side chain is a branched 3'-methylbutanoate instead of a simple 3-oxo-3-phenylpropanoate.
- Synthesis : Isolated from Pimpinella haussknechtii essential oil via HPLC and characterized using 2D-NMR and MS .
- Reactivity : The allyl-aromatic linkage may undergo electrophilic substitution, while the target compound’s allyl ester is prone to hydrolysis or radical reactions.
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate
- Structure: Features an ethyl ester, a 3-oxo-3-phenylpropanoate backbone, and a (1-phenylethyl)amino substituent at C-2 .
- Key Differences :
- Substitution at C-2 introduces a secondary amine, altering electronic properties and hydrogen-bonding capacity.
- Ethyl ester vs. allyl ester: Ethyl groups are less reactive toward hydrolysis or radical allylation.
- Synthesis : Prepared via multicomponent reactions (51% yield) and purified by flash chromatography .
- Properties: Melting point = 82–84°C; higher polarity due to the amino group.
Ethyl 3-oxo-3-phenyl-2-(trifluoromethyl)propanoate
- Structure : Contains a trifluoromethyl group at C-2 and an ethyl ester .
- Key Differences: The electron-withdrawing CF3 group increases electrophilicity at the keto group, enhancing reactivity with nucleophiles. Ethyl ester vs.
- Applications : Used in pharmaceuticals and agrochemicals due to CF3-enhanced stability .
Methyl 3-oxo-3-phenylpropanoate
- Structure : Simplest analog with a methyl ester .
- Key Differences :
- Methyl ester lacks the allyl group’s conjugation and reactivity.
- Lower molecular weight (178.18 g/mol vs. 204.22 g/mol) and higher volatility.
Structural and Functional Analysis
Table 1: Comparative Data for Prop-2-enyl 3-oxo-3-phenylpropanoate and Analogs
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